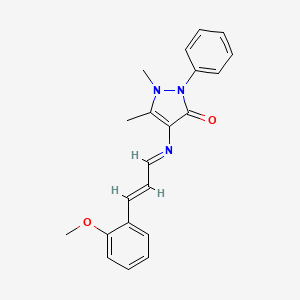

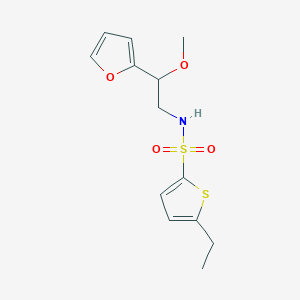

![molecular formula C16H19N5O3S B2950951 tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1448128-16-2](/img/structure/B2950951.png)

tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrazinecarboxamides . Pyrazinecarboxamides are known for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities . They are synthesized through the condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids (such as pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) with various ring-substituted aminothiazoles or anilines . This process yields a series of amides .Wissenschaftliche Forschungsanwendungen

Cardiovascular Agents

Research has highlighted the synthesis and cardiovascular properties of related heterocyclic compounds, showing potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities. Notably, compounds with a tert-butyl group and fused to heterocyclic systems have been identified as promising agents for cardiovascular diseases, showcasing significant potency in both coronary vasodilation and hypertension management (Sato et al., 1980).

Synthetic Methods

The development of synthetic methodologies for fluorinated compounds and their multigram scale synthesis has been explored, including reactions involving tert-butyl groups and leading to the production of fluorinated pyrazole-carboxylic acids. These methods are crucial for the synthesis of various heterocyclic compounds that are relevant in pharmaceuticals and agrochemicals (Iminov et al., 2015).

Biological Activities

Studies have also explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, revealing insights into their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Such compounds, including those with tert-butyl groups, have shown notable efficacy against various microbial strains and have potential applications in agriculture as herbicides or fungicides (Doležal et al., 2006).

Antitumor and Antimicrobial Activities

The synthesis of novel enaminones and their transformation into heterocyclic compounds with antitumor and antimicrobial activities has been demonstrated. These findings suggest the potential of such tert-butyl-substituted compounds in the development of new therapeutic agents (Riyadh, 2011).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Pyrazine derivatives have been known to interact with a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to modulate cellular processes, induce changes in gene expression, and affect cell growth and proliferation .

Eigenschaften

IUPAC Name |

tert-butyl 2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-16(2,3)24-15(23)21-7-4-10-12(9-21)25-14(19-10)20-13(22)11-8-17-5-6-18-11/h5-6,8H,4,7,9H2,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJLFGNLWCBBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

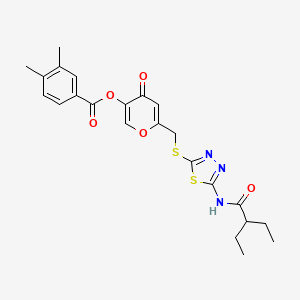

![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2950868.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950869.png)

![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2950871.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)

![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)

![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)

![6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2950885.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)